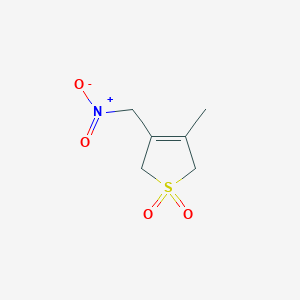
Octadecane, 1-(1,1-dimethylethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecane, 1-(1,1-dimethylethoxy)- is a chemical compound with the molecular formula C22H46O. It is a derivative of octadecane, where one of the hydrogen atoms is replaced by a 1,1-dimethylethoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octadecane, 1-(1,1-dimethylethoxy)- typically involves the reaction of octadecane with 1,1-dimethylethoxy reagents under controlled conditions. One common method involves the use of di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran, and the product is purified through standard extraction and distillation techniques .
Industrial Production Methods
Industrial production of Octadecane, 1-(1,1-dimethylethoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Octadecane, 1-(1,1-dimethylethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it back to octadecane or other derivatives.
Substitution: The 1,1-dimethylethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes .
Applications De Recherche Scientifique
Octadecane, 1-(1,1-dimethylethoxy)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in high-temperature reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which Octadecane, 1-(1,1-dimethylethoxy)- exerts its effects involves interactions with molecular targets and pathways. The 1,1-dimethylethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. These interactions are crucial for its applications in synthesis and other fields .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Octadecene: A long-chain hydrocarbon with a similar structure but without the 1,1-dimethylethoxy group.
Octadecane, 1-(ethenyloxy)-: Another derivative of octadecane with an ethenyloxy group instead of the 1,1-dimethylethoxy group.
Uniqueness
Octadecane, 1-(1,1-dimethylethoxy)- is unique due to the presence of the 1,1-dimethylethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .
Propriétés
Numéro CAS |
61548-84-3 |
|---|---|
Formule moléculaire |
C22H46O |
Poids moléculaire |
326.6 g/mol |
Nom IUPAC |
1-[(2-methylpropan-2-yl)oxy]octadecane |
InChI |
InChI=1S/C22H46O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-22(2,3)4/h5-21H2,1-4H3 |
Clé InChI |
DVFRYFLSZCALRU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


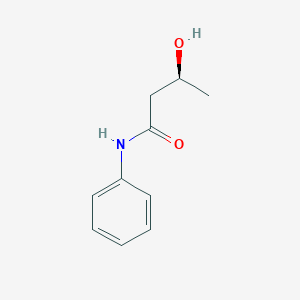
![[(7-Methoxy-1-nitro-7-oxoheptan-2-YL)sulfanyl]acetic acid](/img/structure/B14593499.png)

![1-{7-[8-Methyl-5-(3-methylbutyl)nonyl]-9H-fluoren-2-YL}pentan-1-one](/img/structure/B14593509.png)
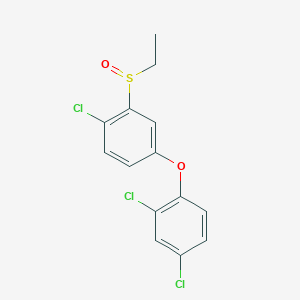
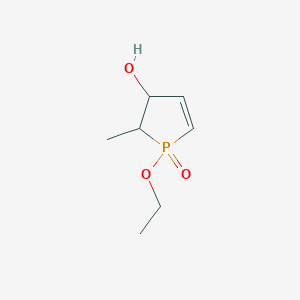

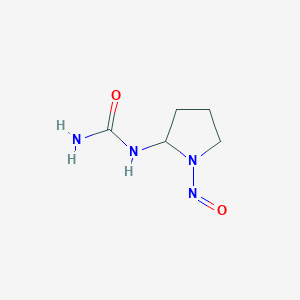
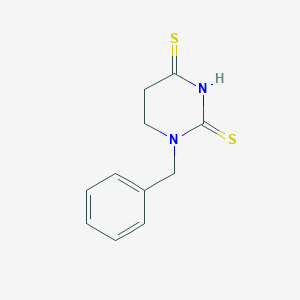

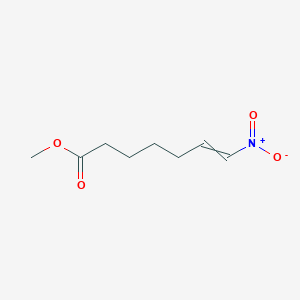

![{(2E)-2-[(2-Nitrophenyl)imino]propyl}(triphenyl)phosphanium bromide](/img/structure/B14593577.png)
